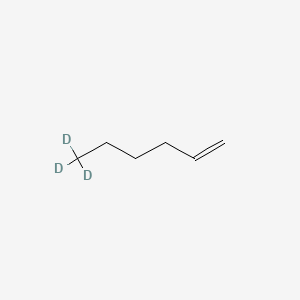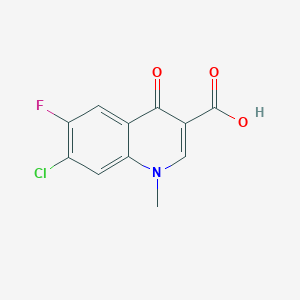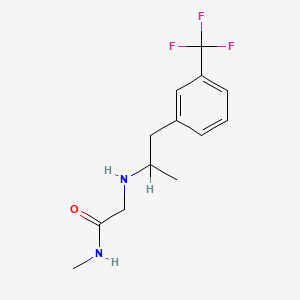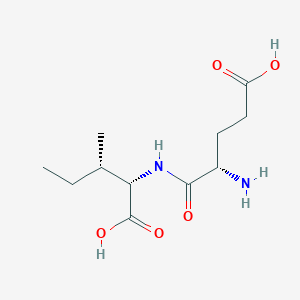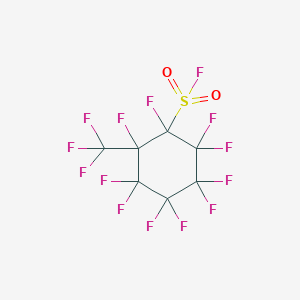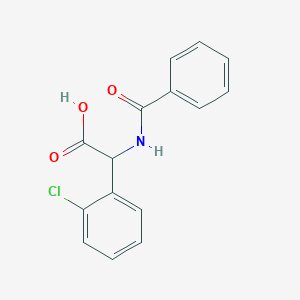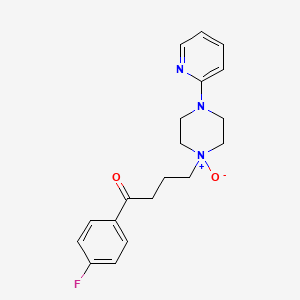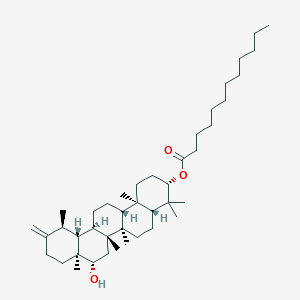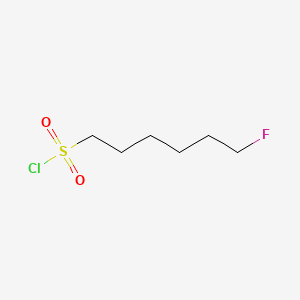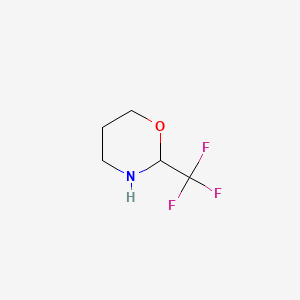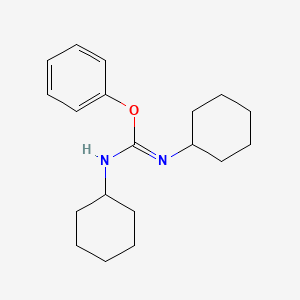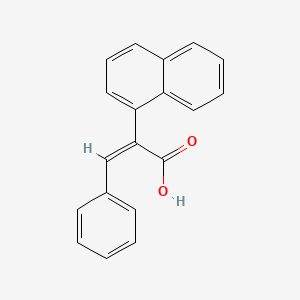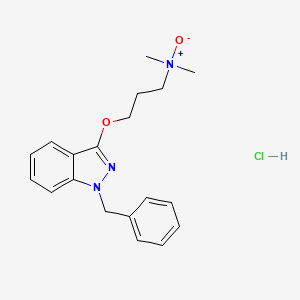
Benzydamine N-Oxide Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzydamine N-Oxide Hydrochloride is a derivative of benzydamine, a non-steroidal anti-inflammatory drug (NSAID) known for its local anaesthetic and analgesic properties. This compound is primarily used for its anti-inflammatory and pain-relieving effects, particularly in the treatment of conditions affecting the mouth, throat, and musculoskeletal system .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzydamine N-Oxide Hydrochloride typically involves the oxidation of benzydamine. One common method is the use of flavin-containing monooxygenases (FMO) to catalyze the N-oxidation of benzydamine . The reaction conditions often include the presence of NADPH and specific inhibitors to ensure selective oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then purified and formulated into various pharmaceutical products .
化学反応の分析
Types of Reactions
Benzydamine N-Oxide Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by flavin-containing monooxygenases, leading to the formation of the N-oxide derivative.
Reduction: Can be reduced back to benzydamine under specific conditions.
Substitution: Involves the replacement of functional groups, although this is less common.
Common Reagents and Conditions
Oxidation: Requires NADPH and specific FMO enzymes.
Reduction: Typically involves reducing agents like sodium thiosulfate.
Substitution: May involve various nucleophiles depending on the desired product.
Major Products Formed
The primary product of these reactions is this compound itself, with potential by-products including reduced forms and other substituted derivatives .
科学的研究の応用
Benzydamine N-Oxide Hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of Benzydamine N-Oxide Hydrochloride involves its interaction with inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and stabilizes cell membranes, leading to reduced inflammation and pain . The compound primarily targets flavin-containing monooxygenases, which catalyze its oxidation and subsequent pharmacological effects .
類似化合物との比較
Similar Compounds
Benzydamine Hydrochloride: The parent compound, known for its anti-inflammatory and analgesic properties.
Other NSAIDs: Such as aspirin and ibuprofen, which also have anti-inflammatory effects but differ in their chemical structure and mechanism of action.
Uniqueness
Benzydamine N-Oxide Hydrochloride is unique due to its specific interaction with flavin-containing monooxygenases and its localized action, which minimizes systemic side effects compared to other NSAIDs .
特性
CAS番号 |
39860-94-1 |
|---|---|
分子式 |
C19H24ClN3O2 |
分子量 |
361.9 g/mol |
IUPAC名 |
3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine oxide;hydrochloride |
InChI |
InChI=1S/C19H23N3O2.ClH/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H |
InChIキー |
QOKDKSJKRKBVHZ-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


